

TM471-1: A Comparative Analysis of a Novel BTK Inhibitor

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| Compound of Interest | | |
|----------------------|-----------|-----------|
| Compound Name: | TM471-1 | |
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Xinxiang, China – **TM471-1**, a novel, orally active, covalent Bruton's tyrosine kinase (BTK) inhibitor, is currently advancing through Phase I clinical trials for B-cell Non-Hodgkin Lymphoma and Multiple Sclerosis.[1][2] Developed by a team at Henan Normal University in collaboration with EMICRO Biomedicine, **TM471-1** has demonstrated a promising preclinical profile, suggesting potential advantages over existing therapies.[3] This guide provides a comprehensive comparison of **TM471-1** with other key BTK inhibitors, supported by available experimental data, to inform researchers, scientists, and drug development professionals.

Mechanism of Action and Preclinical Potency

TM471-1 is an irreversible BTK inhibitor that forms a covalent bond with the Cys481 residue in the ATP-binding pocket of the enzyme.[4] This mechanism is shared with several approved and investigational BTK inhibitors. The in vitro potency of **TM471-1** against wild-type BTK is reported to be 1.3 nM.[4]



| Compound | Туре | BTK IC50 (nM) | Indications |
|---------------|-----------------------------|---------------|---|
| TM471-1 | Covalent, Irreversible | 1.3 | B-cell Malignancies, Multiple Sclerosis (Investigational) |
| Ibrutinib | Covalent, Irreversible | 0.5 | B-cell Malignancies |
| Acalabrutinib | Covalent, Irreversible | 3-5 | B-cell Malignancies |
| Zanubrutinib | Covalent, Irreversible | <1 | B-cell Malignancies |
| Tolebrutinib | Covalent, Irreversible | 3.2 | Multiple Sclerosis (Investigational) |
| Evobrutinib | Covalent, Irreversible | 80.9 | Multiple Sclerosis (Investigational) |
| Fenebrutinib | Non-covalent, Reversible | 19.8 | Multiple Sclerosis (Investigational) |

Table 1: In Vitro Potency of Selected BTK Inhibitors. IC50 values represent the concentration of the inhibitor required to reduce BTK activity by 50% in biochemical assays.

Preclinical Efficacy in Oncology Models

In a preclinical xenograft model of B-cell lymphoma, **TM471-1** demonstrated significant antitumor activity. Oral administration of **TM471-1** at a dose of 15 mg/kg resulted in complete tumor regression in 7 out of 10 mice. This suggests a potent in vivo effect on the proliferation and survival of malignant B-cells.

For comparison, preclinical data for other BTK inhibitors in similar models are summarized below:



| Compound | Model | Dosing | Outcome |
|---------------|---------------------------------------|---------------|--|
| TM471-1 | B-cell Lymphoma Xenograft | 15 mg/kg | Complete tumor regression in 7/10 mice |
| Ibrutinib | TCL1 Adoptive Transfer (CLL model) | 25 mg/kg/day | Delayed disease progression |
| Acalabrutinib | NSG Xenograft (CLL model) | Not specified | Significantly decreased tumor burden in the spleen |
| Zanubrutinib | TMD8 Xenograft | 20 mg/kg BID | Significant tumor regression |

Table 2: Preclinical In Vivo Efficacy of BTK Inhibitors in B-cell Malignancy Models.

Potential in Multiple Sclerosis

A key differentiating feature of **TM471-1** is its reported high brain penetrance, as evidenced by high BTK occupancy in the brain.[1] This characteristic is crucial for treating neurological conditions like Multiple Sclerosis (MS), where targeting immune cells within the central nervous system (CNS) is believed to be critical for therapeutic efficacy. Preclinical animal experiments have indicated that **TM471-1** can achieve similar efficacy in an MS model as a leading internationally developed BTK inhibitor at the same dose.[1]

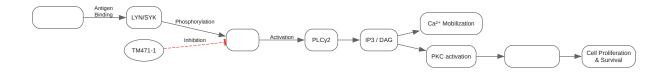
| Compound | Key Preclinical MS Finding |
|--------------|---|
| TM471-1 | High BTK brain occupancy, comparable efficacy to a leading BTK inhibitor in an MS model. |
| Tolebrutinib | Demonstrated superior CNS exposure and potency compared to evobrutinib and fenebrutinib in a preclinical model.[5][6] |
| Evobrutinib | Showed clinical improvement in a progressive- like experimental autoimmune encephalitis (pEAE) mouse model.[7] |



Table 3: Preclinical Evidence for CNS Activity of BTK Inhibitors in Development for Multiple Sclerosis.

Signaling Pathway and Experimental Workflow

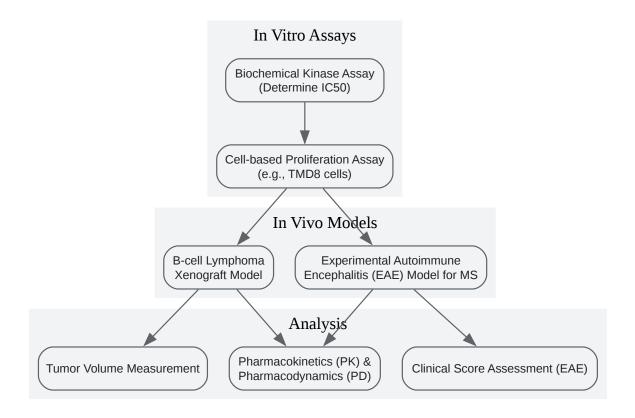
The following diagrams illustrate the BTK signaling pathway and a general workflow for evaluating BTK inhibitors.



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Caption: BTK Signaling Pathway Inhibition by **TM471-1**.





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Caption: General Experimental Workflow for BTK Inhibitor Evaluation.

Experimental Protocols

Detailed experimental protocols for the characterization of novel BTK inhibitors, such as those likely employed for **TM471-1**, are described in the following publication:

• Discovery of 1-Amino-1H-imidazole-5-carboxamide Derivatives as Highly Selective, Covalent Bruton's Tyrosine Kinase (BTK) Inhibitors. Journal of Medicinal Chemistry, 2021.[4][8]

This publication outlines the methodologies for:

 BTK Kinase Inhibitory Assay: To determine the half-maximal inhibitory concentration (IC50), a horseradish peroxidase-coupled enzyme assay is typically used. Recombinant human BTK is incubated with the test compound and ATP, and the resulting ADP is detected.



- In Vitro Cell Proliferation Assay: The anti-proliferative activity is assessed using B-cell lymphoma cell lines (e.g., TMD8). Cells are treated with varying concentrations of the inhibitor, and cell viability is measured after a set incubation period using assays such as CellTiter-Glo.
- In Vivo Xenograft Studies: Human B-cell lymphoma cells are subcutaneously implanted into immunodeficient mice. Once tumors are established, mice are treated with the BTK inhibitor or vehicle control. Tumor volume is measured regularly to assess efficacy.

Summary

TM471-1 is a potent and selective covalent BTK inhibitor with promising preclinical data in both oncology and autoimmune disease models. Its high brain penetrance may offer a significant advantage in the treatment of Multiple Sclerosis. The ongoing Phase I clinical trials will be crucial in determining the safety and efficacy profile of **TM471-1** in humans and its potential to replicate the encouraging findings from preclinical studies. Further publication of detailed clinical and comparative preclinical data will be necessary for a complete assessment of its therapeutic potential relative to other BTK inhibitors.

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